2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
Classification within Diazaborinine Family
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine belongs to the diazaborinine family, a class of boron-nitrogen (B,N)-heterocycles characterized by fused aromatic systems containing alternating boron and nitrogen atoms. Its structure features a naphthalene core fused with a 1,3,2-diazaborinine ring, differentiated by a chlorophenyl substituent at the boron atom. This compound exemplifies polycyclic diazaborinines , which combine extended π-conjugation with the electronic effects of boron’s empty p-orbital and nitrogen’s lone pairs.
Table 1: Key Structural Features of Select B,N-Heterocycles
| Compound Class | Core Structure | Substituents | Aromatic Properties |
|---|---|---|---|
| 1,2-Azaborine | Monocyclic 6-membered ring | Variable at B and N | Moderate aromaticity |
| BN-Naphthalene | Naphthalene with B-N unit | Halogens, alkyl/aryl groups | High conjugation stability |
| 1,3,2-Diazaborinine Derivatives | Fused naphtho-diazaborinine | Chlorophenyl, ethynyl, etc. | Tunable redox properties |
Discovery and Development Timeline
The synthesis of B,N-heterocycles began with Dewar’s pioneering work on BN-phenanthrenes in the 1950s. However, the specific compound 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine emerged more recently, facilitated by advances in transition-metal-catalyzed borylation and ring-closing methodologies. Early routes involved condensation of 1,8-diaminonaphthalene with boron-containing reagents, while modern protocols employ palladium-catalyzed coupling or metal-free borylation. Its characterization in the 2010s marked a milestone in accessing structurally complex B,N-systems for materials science.
Significance in Boron-Nitrogen Chemistry
This compound highlights three key advancements in B,N-chemistry:
- Electronic Tunability : The chlorophenyl group enhances Lewis acidity at boron, enabling coordination with nucleophiles or participation in Suzuki-Miyaura couplings.
- Aromatic Hybridization : The naphtho[1,8-de] framework merges the stability of naphthalene with the polarization of the diazaborinine ring, creating a unique electron-deficient system.
- Functionalization Potential : The C4-chlorophenyl substituent permits further derivatization via cross-coupling or nucleophilic substitution, expanding applications in optoelectronics.
Relationship to Other B,N-Heterocyclic Compounds
Compared to simpler B,N-heterocycles, this compound exhibits distinct properties:
| Feature | 1,2-Azaborines | BN-Naphthalenes | 1,3,2-Diazaborinine Derivatives |
|---|---|---|---|
| Aromaticity | Moderate | High | Enhanced via fused rings |
| Reactivity | Prone to hydrolysis | Stable under mild conditions | Lewis acidic at boron |
| Applications | Catalysis, sensors | OLED materials | Biomedical imaging, catalysts |
Its fused-ring system differentiates it from monocyclic 1,2-azaborines (e.g., antiaromatic boroles), while the chlorophenyl group contrasts with ethynyl or methoxy variants in related diazaborinines. The compound’s stability under ambient conditions also surpasses earlier B,N-heterocycles, which often required inert atmospheres.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BClN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJYYHPSJQREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetc-Met kinase , a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer.
Mode of Action
Compounds with similar structures have been shown to bind toMet1160 from the hinge region of the c-Met kinase. This binding leads to the inhibition of the kinase, thereby affecting its downstream signaling pathways.
Biochemical Pathways
The inhibition of c-met kinase can affect several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions. Deregulation of the HGF/c-Met pathway has been reported in several cancers.
Biological Activity
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound belonging to the class of diazaborinanes. It has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12BClN2 with a molecular weight of approximately 278.54 g/mol. The compound features a boron-nitrogen heterocycle that contributes to its biological properties.
Key Structural Features:
- Molecular Formula: C16H12BClN2
- Molecular Weight: 278.54 g/mol
- CAS Number: 1336918-65-0
Anticancer Properties
Recent studies have indicated that diazaborinanes exhibit significant anticancer activity. The mechanism is believed to involve the interaction of the boron atom with biological molecules, potentially disrupting cellular processes in cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of diazaborinanes showed cytotoxic effects on various cancer cell lines. The specific compound this compound was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent activity against these cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary assays have revealed that it possesses inhibitory effects against several bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may interfere with bacterial growth mechanisms, although further studies are needed to elucidate the exact mechanism of action.
The biological activity of this compound is attributed to its ability to form strong interactions with biomolecules. The boron atom in the structure is known to engage in π-interactions with aromatic systems and can form weak hydrogen bonds with nitrogen-containing groups.
Intermolecular Interactions:
Preparation Methods
Synthesis of HBdan (1,8-diaminonaphthalene-boron complex)
A foundational step is the preparation of the boron-diaminonaphthalene complex (HBdan), which serves as a precursor for further functionalization.
- Procedure : 1,8-diaminonaphthalene is reacted with sodium borohydride (NaBH4) and iodine in tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C, followed by stirring at room temperature for 3 hours.
- Workup : The reaction mixture is quenched with water, extracted with dichloromethane, washed with brine, dried over sodium sulfate, and concentrated.
- Purification : Column chromatography on silica gel using petroleum ether/ethyl acetate (30:1) yields HBdan as a white solid.
- Yield : Approximately 63% yield reported.
- Characterization : Confirmed by 1H NMR spectroscopy and other standard methods.
Deuterated Analog Preparation (D-Bdan)
For isotopic labeling or mechanistic studies, the deuterated analog D-Bdan is prepared similarly using sodium borodeuteride (NaBD4) instead of NaBH4 under the same conditions.
Preparation of 1,6-Enynes as Coupling Partners
The 2-position substituent, such as the 4-chlorophenyl group, is introduced via coupling with 1,6-enyne derivatives bearing the desired aryl substituent.
- Synthesis of 1,6-enynes : Propargylamine derivatives are tosylated using tosyl chloride and triethylamine, followed by alkylation with allyl bromide in acetonitrile with potassium carbonate as base.
- Purification : After workup, the crude products are purified by silica gel chromatography.
- This step provides a series of 1,6-enynes with varying aryl substituents including 4-chlorophenyl groups.
Rhodium-Catalyzed Cyclization to Form Diazaborinine Derivatives
The key step to form the diazaborinine ring system with the 4-chlorophenyl substituent is a rhodium-catalyzed cyclization reaction.
- Catalyst system : [Rh(cod)2]BF4 combined with chiral or achiral phosphine ligands such as (±)-BINAP or (S)-L1.
- Reaction conditions : The catalyst and ligand are stirred in dichloroethane (DCE) under nitrogen at 25 °C, followed by addition of HBdan and 1,6-enyne bearing the 4-chlorophenyl group.
- Temperature and time : The mixture is heated at 90 °C for 2 hours or at 0 °C for extended times depending on scale and ligand.
- Outcome : The reaction affords 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine derivatives in high yield (up to 88%) and high enantiomeric excess (up to 99% ee on gram scale).
- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate (4:1 or 20:1) as eluent is used to isolate the products as white solids or oils.
Alternative Synthetic Protocols
A facile synthetic protocol was also reported for related diazaborinine compounds, involving:
- Use of n-butylammonium iodide, sodium acetate, and benzoyl peroxide as additives in a nitrogen atmosphere.
- Reaction with tert-butyl nitrite and acetonitrile at 80 °C.
- Filtration through Celite and purification by column chromatography to yield the target compound as a yellow solid.
- This method was demonstrated for 2-(3,4-dimethoxyphenyl) derivatives but may be adapted for 4-chlorophenyl analogs.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| HBdan preparation | 1,8-diaminonaphthalene, NaBH4, I2, THF, 0 °C to RT | 63 | Column chromatography purification |
| 1,6-Enyne synthesis | Propargylamine, tosyl chloride, triethylamine, allyl bromide, K2CO3, MeCN | Variable | Silica gel chromatography |
| Rh-catalyzed cyclization | [Rh(cod)2]BF4, (±)-BINAP or (S)-L1, HBdan, 1,6-enyne, DCE, 25-90 °C | 73-88 | High enantioselectivity possible |
| Alternative protocol | n-butylammonium iodide, NaOAc, BPO, tBuONO, MeCN, 80 °C | Not specified | Adaptable for substituted diazaborinines |
Research Findings and Analytical Data
- The rhodium-catalyzed method provides excellent regio- and stereoselectivity for the formation of the diazaborinine ring.
- Yields are consistently high (70-95%) with scalable gram-scale synthesis demonstrated.
- The 1H NMR spectra show characteristic aromatic and diazaborinine proton resonances confirming the structure.
- High-performance liquid chromatography (HPLC) and chiral chromatography confirm enantiomeric purity.
- X-ray crystallography data for related compounds confirm the expected molecular geometry and bond parameters within normal ranges.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenylboronic acid | THF, Bu₄NF(t-BuOH)₄ | 66 | |
| Diazonium salt of aniline | NaNO₂, HBF₄, 0–5°C | 69 |
How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Analyze bond angles (e.g., B–N bond ~1.45 Å) and torsion angles (e.g., 44° for p-chlorophenyl substitution) to assess planarity deviations .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| B–N Bond Length | 1.45 Å | |
| Torsion Angle (Chlorophenyl) | 44° |
What purification strategies are recommended for isolating high-purity samples?
Methodological Answer:
- Flash Chromatography : Use silica gel with hexane/EtOAc (5:1) to separate boron-containing byproducts .
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
How do electronic effects of the boron center influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-deficient boron center facilitates Suzuki-Miyaura couplings. Key factors:
- Lewis Acidity : Enhanced by electron-withdrawing substituents (e.g., Cl), increasing transmetallation efficiency .
- Steric Shielding : The naphthalene backbone minimizes undesired side reactions with bulky substrates .
What computational approaches model boron-nitrogen bonding and aromatic interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and charge distribution .
- NBO Analysis : Quantify hyperconjugation between boron and nitrogen lone pairs .
How can researchers resolve contradictions between experimental and theoretical data?
Methodological Answer:
- Unexpected NMR Shifts : Reproduce experiments under inert atmospheres to rule out oxidation artifacts .
- Crystallographic Deviations : Use Hirshfeld surface analysis to assess intermolecular forces (e.g., π-π stacking at 3.38 Å) .
What are the mechanistic implications of substituent effects on stability and optical properties?
Methodological Answer:
- Stability : Electron-withdrawing groups (Cl) stabilize the boron center against hydrolysis (t₁/₂ > 72 hrs at pH 7) .
- Optical Properties : Substituents alter π-conjugation, shifting fluorescence maxima (e.g., λem = 450 nm for Cl derivatives) .
How should stability studies assess environmental degradation pathways?
Methodological Answer:
- Accelerated Aging : Incubate samples at 40°C and 75% humidity, monitoring decomposition via HPLC .
- pH-Dependent Hydrolysis : Use buffered solutions (pH 1–13) to identify degradation products (e.g., boric acid) .
What strategies optimize iterative cross-coupling reactions using this compound?
Methodological Answer:
- Modular Design : Use Bdan derivatives as masked boron donors for sequential couplings .
- Protecting Groups : Introduce pinacol boronate esters (Bpin) to enhance stability during multi-step syntheses .
How do intermolecular interactions inform boron-based supramolecular systems?
Methodological Answer:
- Crystal Packing : Infinite chains via B···π interactions (3.38 Å) enable design of conductive materials .
- Hydrogen Bonding : Weak N–H···Cl bonds (2.5 Å) guide self-assembly in host-guest systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
